molecular formula C13H10Cl2N2O3S B5691207 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide

2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide

Cat. No. B5691207
M. Wt: 345.2 g/mol
InChI Key: VROURPPJPITTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide, also known as CCABS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and drug design. In cancer research, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has shown promising results as a potential therapeutic agent for the treatment of breast cancer. It has also been studied as an inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. Additionally, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been investigated for its potential as a scaffold for the design of novel drugs.

Mechanism of Action

2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide is believed to exert its effects through inhibition of carbonic anhydrase, which is involved in the regulation of pH and ion transport in various tissues. By inhibiting this enzyme, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide may disrupt cellular processes that are necessary for the survival and proliferation of cancer cells. The exact mechanism of action of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of cell cycle arrest, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide.

Future Directions

There are several potential future directions for research on 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide and its effects on various physiological processes. Finally, optimization of the synthesis method and purification techniques may lead to improved yields and purity of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide, which could facilitate its use in future research.

Synthesis Methods

2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonamide with 2-chloroaniline in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide can be improved through optimization of the reaction conditions.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-chlorophenyl)sulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c14-9-5-1-3-7-11(9)16-13(18)17-21(19,20)12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROURPPJPITTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide

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